molecular formula C11H15NO4 B116032 N,3,4-Trimethoxy-N-methylbenzamide CAS No. 155586-38-2

N,3,4-Trimethoxy-N-methylbenzamide

Cat. No.: B116032
CAS No.: 155586-38-2
M. Wt: 225.24 g/mol
InChI Key: XITMFFWOKAKLLA-UHFFFAOYSA-N
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Description

N,3,4-Trimethoxy-N-methylbenzamide is a synthetic compound belonging to the class of benzamides. It is characterized by the presence of three methoxy groups attached to the benzene ring and a methyl group attached to the amide nitrogen. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3,4-Trimethoxy-N-methylbenzamide can be synthesized through the reaction of N,O-Dimethylhydroxylamine hydrochloride with 3,4-Dimethoxybenzoic acid. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N,3,4-Trimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N,3,4-Trimethoxy-N-methylbenzamide has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It finds use in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,3,4-Trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N,2,5-Trimethoxy-N-methylbenzamide
  • N-Methylbenzamide
  • N-Methyl 4-bromo-3-methoxybenzamide

Uniqueness

N,3,4-Trimethoxy-N-methylbenzamide is unique due to the specific arrangement of methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar benzamides.

Biological Activity

N,3,4-Trimethoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Characteristics

This compound is characterized by:

  • A benzamide core
  • Three methoxy groups located at the 3 and 4 positions on the benzene ring
  • A methyl group attached to the nitrogen atom of the amide functional group

These structural features contribute to its chemical reactivity and biological interactions.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various biological targets through:

  • Binding to receptors or enzymes : The methoxy groups may facilitate interactions that modulate enzyme activity or receptor signaling pathways.
  • Influencing biochemical processes : The compound's structure may allow it to influence metabolic pathways, potentially leading to therapeutic effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar methoxy-substituted compounds have been observed to suppress pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests that this compound could play a role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

Compound NameMolecular FormulaKey FeaturesBiological Activity Potential
N,N-Dimethyl-3-methylbenzamideC₁₁H₁₅N₃OContains dimethyl substitution; less complexLimited data available
N,3-Dimethoxy-N-methylbenzamideC₁₀H₁₃NO₃Fewer methoxy groups; simpler structureModerate anti-inflammatory activity
N,3,5-Trimethoxy-N-methylbenzamideC₁₁H₁₅NO₄Different methoxy positioningPotential anticancer activity
4-(Benzyloxy)-N-methoxy-N-methylbenzamideC₁₆H₁₇NO₃Contains a benzyloxy group; larger structureVariable activity based on structure

This table highlights how the specific arrangement of methoxy groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

While direct studies on this compound are sparse, insights can be drawn from related research:

  • Anticancer Studies : Compounds structurally related to this compound have been evaluated for their anticancer properties using various assays. For instance, one study reported an IC50 value of 1.18 µM for a related compound against several cancer cell lines .
  • Inflammation Models : In vitro studies using RAW 264.7 macrophages demonstrated that methoxy-substituted compounds can significantly reduce inflammatory cytokine production when pre-treated before LPS exposure.

Properties

IUPAC Name

N,3,4-trimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12(16-4)11(13)8-5-6-9(14-2)10(7-8)15-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITMFFWOKAKLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566312
Record name N,3,4-Trimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155586-38-2
Record name N,3,4-Trimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,3,4-Trimethoxy-N-methylbenzamide
N,3,4-Trimethoxy-N-methylbenzamide
N,3,4-Trimethoxy-N-methylbenzamide
N,3,4-Trimethoxy-N-methylbenzamide
N,3,4-Trimethoxy-N-methylbenzamide
N,3,4-Trimethoxy-N-methylbenzamide

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